molecular formula C29H28N4O4S B2554229 2-((3-(4-(morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide CAS No. 451467-52-0

2-((3-(4-(morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide

カタログ番号: B2554229
CAS番号: 451467-52-0
分子量: 528.63
InChIキー: RSWONQGVXCKFMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((3-(4-(Morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide is a synthetic quinazolinone derivative characterized by a thioacetamide linker and a phenethyl acetamide side chain. The core quinazolinone scaffold is substituted at position 3 with a 4-(morpholine-4-carbonyl)phenyl group, which introduces a morpholine ring conjugated via a carbonyl moiety. The compound is synthesized through a multi-step process involving thiolation of the quinazolinone core followed by alkylation with 2-chloro-N-phenethylacetamide in the presence of a base (e.g., K₂CO₃), as described in analogous protocols for related thioacetamide-quinazolinones .

Quinazolinone derivatives are widely studied for their pharmacological activities, including kinase inhibition, antimicrobial, and anticancer effects. The morpholine carbonyl group in this compound may improve target binding affinity in enzyme inhibition assays, as morpholine rings are common pharmacophores in drug design due to their hydrogen-bonding capacity and metabolic stability .

特性

IUPAC Name

2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c34-26(30-15-14-21-6-2-1-3-7-21)20-38-29-31-25-9-5-4-8-24(25)28(36)33(29)23-12-10-22(11-13-23)27(35)32-16-18-37-19-17-32/h1-13H,14-20H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWONQGVXCKFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((3-(4-(morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-chlorophenyl)-2-{3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl}sulfanylacetamide . Its molecular formula is C27H23ClN4O4SC_{27}H_{23}ClN_{4}O_{4}S, with a molecular weight of approximately 500. The structure features a quinazolinone core, morpholine group, and a phenethylacetamide moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The quinazolinone scaffold is known for its ability to inhibit certain kinases, which are critical in cancer progression and other diseases.

  • Kinase Inhibition : The compound has been shown to inhibit Bruton's tyrosine kinase (BTK), an important target in the treatment of B-cell malignancies. Studies indicate that it binds irreversibly to the active site of BTK, preventing its phosphorylation activity, which is crucial for B-cell receptor signaling .
  • Apoptosis Induction : In cellular studies, treatment with this compound has resulted in the induction of apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

A study evaluating the compound's anticancer properties demonstrated significant growth inhibition in several cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
U2932<30BTK inhibition and apoptosis induction
Pfeiffer<30BTK inhibition and cell cycle arrest
MCF7 (breast cancer)15Induction of apoptosis

Case Studies

  • Study on BTK Inhibition : Liang et al. (2017) reported that the compound exhibited an IC50 value of 7 nM against BTK in KINOMEscan assays, highlighting its selectivity and potency against this target. The study also noted that it completely inhibited the activity of other kinases like BMX and JAK3 at higher concentrations .
  • Apoptotic Effects : In another study involving U2932 and Pfeiffer cells, the compound was shown to trigger apoptosis through the activation of caspase pathways, leading to cell death. This suggests its potential utility in treating B-cell malignancies .

Therapeutic Potential

Given its mechanism of action and biological activity profile, this compound shows promise as a therapeutic agent in oncology, particularly for B-cell-related cancers. Further research is warranted to explore its efficacy in clinical settings.

類似化合物との比較

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features Reference
Target Compound R₁ = 4-(Morpholine-4-carbonyl)phenyl ~525.6* Morpholine carbonyl enhances solubility and binding affinity.
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5) R₁ = 4-Sulfamoylphenyl; R₂ = Phenyl 437.5 Sulfamoyl group confers hydrogen-bonding potential; lower molecular weight.
2-((3-(4-Methylphenyl)-4-oxoquinazolin-2-yl)sulfanyl)-N-(4-phenoxyphenyl)acetamide R₁ = 4-Methylphenyl; R₂ = 4-Phenoxyphenyl 483.6 Methyl and phenoxy groups increase lipophilicity.
2-[[3-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methylbenzothiazol-2-yl)acetamide (IWP-3) Heterocyclic core (thienopyrimidinone) 483.6 Fluorophenyl and benzothiazole groups enhance kinase inhibition (Wnt pathway).

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) LogP* Solubility (µg/mL) Biological Activity (Reported)
Target Compound Not reported ~2.8 Moderate (DMSO) Hypothesized kinase inhibition (unverified).
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide (Compound 8) 315.5 3.1 Low (aqueous) Antimicrobial (Gram-positive bacteria).
IWP-3 Not reported 3.5 High (DMSO) Wnt/β-catenin pathway inhibition (IC₅₀ = 50 nM).

*Predicted using fragment-based methods.

  • Morpholine vs. Sulfamoyl Groups : The morpholine-4-carbonyl group in the target compound likely improves aqueous solubility compared to sulfamoylphenyl derivatives (e.g., Compound 5) due to its polar tertiary amine and carbonyl .
  • Phenethyl vs. Tolyl Acetamide : The phenethyl side chain may enhance membrane permeability vs. tolyl groups, as observed in other drug candidates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。